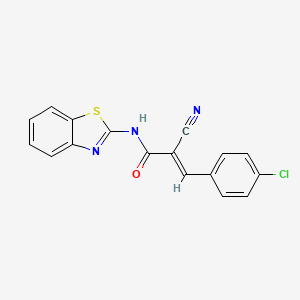

N-1,3-benzothiazol-2-yl-3-(4-chlorophenyl)-2-cyanoacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical entity synthesized from benzothiazole derivatives. Benzothiazoles are significant due to their wide range of biological activities and applications in various fields. They are known for their herbicidal, antimicrobial, and antifungal properties. The specific compound , involving benzothiazol and chlorophenyl groups, might exhibit unique properties beneficial for different scientific applications, excluding its usage as a drug.

Synthesis Analysis:

The synthesis of benzothiazole derivatives generally involves condensation reactions and may utilize copper(II)-catalyzed intramolecular coupling-cyclization processes. These methodologies facilitate the formation of the benzothiazole structure efficiently under mild conditions (Jaseer et al., 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is the mitochondria in cells . Mitochondria, often referred to as the “powerhouses” of the cell, are responsible for producing energy through the process of oxidative phosphorylation. They also play a crucial role in apoptosis, or programmed cell death .

Mode of Action

The compound interacts with its target, the mitochondria, by lowering the mitochondrial membrane potential . This disruption of the mitochondrial function leads to the release of cytochrome c, a protein that plays a key role in the apoptotic pathway .

Biochemical Pathways

The compound affects the apoptotic pathway . By lowering the mitochondrial membrane potential, it promotes the release of cytochrome c . Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, which ultimately leads to the activation of caspase-9 and then caspase-3, triggering apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . By promoting the release of cytochrome c and triggering the apoptotic pathway, the compound effectively kills tumor cells and inhibits tumor growth .

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS/c18-13-7-5-11(6-8-13)9-12(10-19)16(22)21-17-20-14-3-1-2-4-15(14)23-17/h1-9H,(H,20,21,22)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLHJKUUMJYZHZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)

![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)

![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)

![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)